6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
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Description
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H9F2N3O3 and its molecular weight is 281.219. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of compounds structurally related to 6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves various chemical transformations and methodologies. For example, the study by Ahmed, Lofthouse, and Shaw (1976) highlights the synthesis of dihydro-1,3-oxazine derivatives and related substituted uracils, providing a basis for the synthesis of similar triazine compounds (Ahmed, Lofthouse, & Shaw, 1976). Similarly, Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, expanding the chemical versatility of these compounds (Singh, Aggarwal, & Kumar, 1992).
Potential Antimicrobial and Antitumor Applications
Research by Abd El-Moneim, Hasanen, El‐Deen, and Abd El-Fattah (2015) on the synthesis of fused 1,2,4-triazines demonstrates potential antimicrobial and antitumor properties, suggesting that derivatives of triazine compounds could have significant applications in developing new therapeutic agents (Abd El-Moneim et al., 2015).
Material Science Applications
The novel polymer modified with 6-methyl-1,3,5-triazine-2,4-dione moieties discussed by Sun, Chen, and Worley (1996) showcases an application in biocidal materials, particularly against Staphylococcus aureus in water-filter applications. This demonstrates the compound's utility beyond pharmaceuticals, extending into material science and engineering (Sun, Chen, & Worley, 1996).
Properties
IUPAC Name |
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-3-7(13)5-8(9)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZYLKBQMPHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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